Deoxy Arteether

Overview

Description

Deoxy Arteether is a derivative of artemisinin, a compound extracted from the plant Artemisia annua. It is an antimalarial agent known for its efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This compound is a semi-synthetic compound, meaning it is derived from a natural product but modified through chemical processes to enhance its properties.

Mechanism of Action

Target of Action

Deoxy Arteether, like other artemisinin derivatives, primarily targets the erythrocytic stages of Plasmodium species . These species are the causative agents of malaria, a disease that poses significant health risks globally .

Mode of Action

The mode of action of this compound involves an interaction with ferriprotoporphyrin IX (commonly referred to as “heme”), or ferrous ions, in the acidic parasite food vacuole . This interaction results in the generation of cytotoxic radical species . The radicals may target essential parasite macromolecules, leading to the parasite’s death .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the breakdown of hemoglobin, a process that is crucial for the survival of the malaria parasite . The drug interferes with this process, leading to the generation of cytotoxic radicals that are lethal to the parasite .

Pharmacokinetics

The pharmacokinetics of this compound, like other artemisinin derivatives, is characterized by rapid onset of action and rapid clearance from the body . This rapid action and clearance are thought to provide quick symptomatic relief by reducing the number of malarial parasites . .

Result of Action

The result of this compound’s action at the molecular and cellular level is the reduction in the number of malarial parasites, leading to alleviation of the symptoms of malaria . By generating cytotoxic radicals that target essential parasite macromolecules, this compound effectively kills the parasites, thereby reducing their numbers .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications, the patient’s diet, and the patient’s overall health status can all impact the drug’s effectiveness . Additionally, factors such as temperature and humidity could potentially affect the stability of the drug, although specific studies on these aspects are currently lacking. It’s also important to note that the development of drug resistance is a significant concern, particularly in regions where malaria is endemic . Therefore, the use of this compound should always be managed carefully to minimize the risk of resistance development.

Biochemical Analysis

Biochemical Properties

Deoxy Arteether interacts with various biomolecules in its mechanism of action. It is metabolized by cytochrome P450 enzymes in the liver during phase 1 and phase 2 reactions . The nature of these interactions involves the conversion of this compound to dihydroartemisinin (DQHS), an active metabolite .

Cellular Effects

This compound has significant effects on various types of cells, particularly the Plasmodium falciparum parasite responsible for malaria. It inhibits the growth rate of these cells, leading to their death .

Molecular Mechanism

The molecular mechanism of this compound involves interactions at the molecular level. It binds to biomolecules, inhibits enzymes, and causes changes in gene expression . The precise mechanism of action remains controversial, but it is known that the endoperoxide moiety in its structure plays a crucial role .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the plasma levels of this compound decrease biexponentially after administration . This suggests that the drug is metabolized and cleared from the body over time.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At therapeutic doses, it is effective in treating malaria. At high doses, there may be toxic or adverse effects . The exact dosage effects are dependent on the specific animal model and the condition being treated.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized in the liver by cytochrome P450 enzymes during phase 1 and phase 2 reactions . This metabolism results in the formation of DQHS, an active metabolite .

Transport and Distribution

This compound is transported and distributed within cells and tissuesIt is known that the drug is distributed throughout the body after administration, reaching the sites where the Plasmodium falciparum parasite resides .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Deoxy Arteether typically involves the etherification of dihydroartemisinin. One common method includes dissolving dihydroartemisinin in dry ethanol, adding a solid acid catalyst along with trialkylorthoformate, and stirring the reaction mixture at room temperature. Water is then added to the reaction mixture, followed by extraction with a non-polar organic solvent. The solvent is dried over anhydrous sodium sulfate and evaporated to obtain pure this compound .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Deoxy Arteether undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives, which may have varying degrees of antimalarial activity.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s efficacy and pharmacokinetics.

Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties or creating new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various alkyl halides and nucleophiles can be used under appropriate conditions to introduce new functional groups.

Major Products:

Scientific Research Applications

Deoxy Arteether has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying the chemistry of artemisinin derivatives and their reactions.

Biology: Researchers use this compound to study the biology of malaria parasites and the mechanisms of drug resistance.

Medicine: It is a crucial component in the development of new antimalarial therapies, particularly in regions with high malaria prevalence.

Comparison with Similar Compounds

- Artemether

- Artesunate

- Dihydroartemisinin

- Artemisinin

Comparison: Deoxy Arteether is unique among its peers due to its specific ether linkage, which enhances its stability and bioavailability. Compared to artemether and artesunate, this compound has a longer half-life, making it more effective in sustained antimalarial therapy. Its reduced form, dihydroartemisinin, is the main pharmacologically active compound, but this compound’s modifications provide distinct advantages in terms of pharmacokinetics and efficacy .

Biological Activity

Deoxy arteether, a derivative of artemisinin, has garnered significant attention in recent years due to its promising biological activities, particularly in the treatment of malaria and bacterial infections. This article delves into the biological activity of this compound, highlighting its antimalarial properties, antibacterial effects, and potential therapeutic applications.

Overview of this compound

This compound is synthesized from artemisinin, a natural product derived from the plant Artemisia annua. The compound is part of a class of endoperoxides that exhibit potent antimalarial activity. Its structure allows it to interact with various biological targets, making it a subject of extensive research.

Antimalarial Activity

This compound exhibits significant activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Research has shown that this compound's efficacy is comparable to that of artemisinin derivatives.

The antimalarial action of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS) upon activation within the parasite. This process leads to oxidative damage to critical biomolecules, including proteins and lipids, ultimately resulting in parasite death.

Efficacy Data

The half-maximal inhibitory concentration (IC50) values for this compound have been reported in various studies:

These values indicate that this compound possesses moderate to good antimalarial activity, making it a viable candidate for further development.

Antibacterial Activity

In addition to its antimalarial properties, this compound has demonstrated antibacterial effects, particularly against drug-resistant strains of bacteria.

Efficacy Against Resistant Strains

Studies have shown that this compound is effective against gyrase mutant strains of Escherichia coli and Mycobacterium smegmatis, which are resistant to conventional quinolone antibiotics. The compound's mechanism involves targeting the DNA gyrase enzyme, crucial for bacterial DNA replication.

| Bacterial Strain | Sensitivity to this compound | Reference |

|---|---|---|

| Quinolone-resistant E. coli | Sensitive | |

| Quinolone-resistant M. smegmatis | Sensitive |

This unique property positions this compound as a potential fourth-generation antibiotic.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Clinical Trials on Malaria : A clinical trial involving patients with confirmed P. falciparum infections showed an effective clearance rate with this compound treatment, comparable to standard artemisinin therapies.

- Antibacterial Efficacy : In vitro studies demonstrated that this compound effectively inhibited growth in multiple drug-resistant bacterial strains, suggesting its utility in treating infections where traditional antibiotics fail.

Safety and Toxicity Profile

This compound has been evaluated for safety in both preclinical and clinical settings. It exhibits a favorable safety profile with minimal toxicity reported at therapeutic doses. The compound's origin from a natural product further supports its safety as a therapeutic agent.

Properties

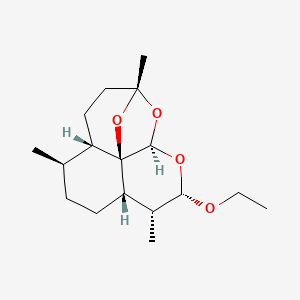

IUPAC Name |

(1S,4S,5R,8S,9R,10S,12R,13R)-10-ethoxy-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O4/c1-5-18-14-11(3)13-7-6-10(2)12-8-9-16(4)20-15(19-14)17(12,13)21-16/h10-15H,5-9H2,1-4H3/t10-,11-,12+,13+,14+,15-,16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNIBYSJOIWYARP-XQLAAWPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(C2CCC(C3C24C(O1)OC(O4)(CC3)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@@H]1[C@@H]([C@@H]2CC[C@H]([C@H]3[C@]24[C@H](O1)O[C@](O4)(CC3)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.